
(4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality (4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-isopropoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization Techniques
- Directed metalation synthesis techniques have been applied to create functionalized benzo[b]thiophenes, which are key intermediates in the synthesis of various organic compounds, including benzothienopyranones. These methods provide a pathway for introducing diverse functional groups, enhancing the compound's utility in medicinal chemistry and material science (Pradhan & De, 2005).
Antioxidant Properties
- Antioxidant properties of derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been explored. These compounds exhibit significant radical scavenging activities, highlighting their potential as therapeutic agents against oxidative stress-related diseases (Çetinkaya et al., 2012).
Antitumor Activity
- Synthesis of thiazole and thiadiazole derivatives has been pursued for their antitumor activity, demonstrating inhibitory effects on various cancer cell lines. This research underscores the potential of such compounds in the development of new cancer therapies (Bhole & Bhusari, 2011).
Inhibitory Activities Against Enzymes
- Hindered phenolic aminothiazoles have been synthesized and shown to exhibit inhibitory activities against α-glucosidase and α-amylase, in addition to antioxidant properties. These findings suggest applications in managing diabetes and oxidative stress (Satheesh et al., 2017).
Novel Syntheses and Characterizations
- Facile synthesis methods for thieno[2,3-b]-thiophene derivatives and their subsequent characterization offer insights into creating materials with potential electronic, optical, and thermal properties. Such methodologies are critical for advancing research in organic electronics and photonics (Mabkhot et al., 2010).
Molecular Docking and Antibacterial Activity
- Synthesis, characterization, and molecular docking studies of thiazole and thiophene derivatives have been conducted to evaluate their antibacterial activity. These studies contribute to the discovery of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Shahana & Yardily, 2020).
properties
IUPAC Name |
[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15(2)25-19-9-7-18(8-10-19)20(24)23-12-11-22-21(23)26-14-17-6-4-5-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYSWOCFDCMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)
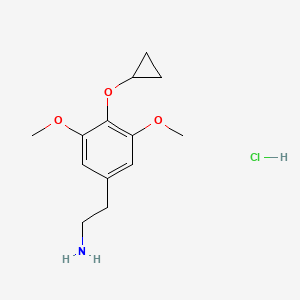
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)
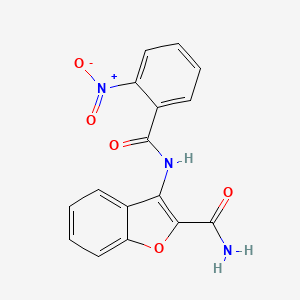

![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2756255.png)

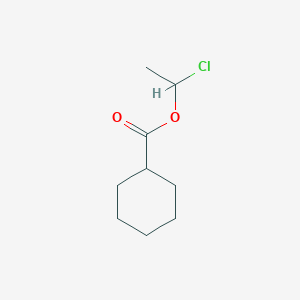

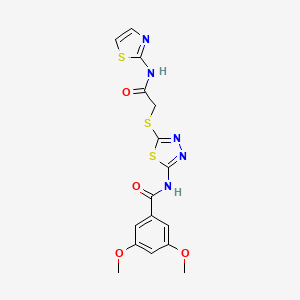
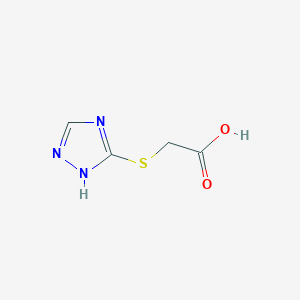
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2756265.png)

